molecular formula C12H16BrNO3 B2885655 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide CAS No. 331435-31-5

2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B2885655
CAS No.: 331435-31-5
M. Wt: 302.168
InChI Key: SFARJNTWWZIQES-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a bromo-substituted phenyl ring, a methoxyethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position, resulting in 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form 2-(2-bromo-4-methylphenoxy)-2-methoxyethane.

    Amidation: Finally, the ether compound is subjected to amidation with acetic anhydride and ammonia to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.

    Reduction: The acetamide moiety can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 2-(2-substituted-4-methylphenoxy)-N-(2-methoxyethyl)acetamide derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.

    Reduction: Conversion to 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)amine.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methylphenol: A precursor in the synthesis of the target compound.

    2-(2-bromo-4-methylphenoxy)ethanol: An intermediate in the synthetic route.

    2-(2-bromo-4-methylphenoxy)-N-methylacetamide: A structurally related compound with a different substituent on the nitrogen atom.

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to the combination of its bromo-substituted phenyl ring and methoxyethyl acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide is a phenoxyacetamide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}BrNO2_2
  • Molecular Weight : 272.14 g/mol
  • CAS Number : 79069-37-7

The structure features a brominated phenyl group, an ether linkage, and an acetamide functional group, which may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are still under investigation.

Antimicrobial Activity

A study focusing on phenylacetamide derivatives found that certain compounds showed significant antimicrobial activity against various bacterial strains. The presence of the bromine atom in the structure may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens .

Anti-inflammatory Properties

Phenoxyacetamides have been explored for their anti-inflammatory effects. Compounds structurally related to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests a potential mechanism where the compound could modulate inflammatory pathways .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may interact with specific receptors or enzymes involved in disease processes. For instance:

  • Receptor Binding : It may act as a ligand for certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
  • Enzyme Inhibition : The compound could inhibit enzymes involved in inflammation or bacterial metabolism, thereby reducing pathogen viability or inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Screening : A screening assay demonstrated that phenylacetamide derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the need for further optimization of such compounds to enhance their efficacy .
    CompoundActivity (MIC μg/mL)Target Organism
    Compound A32E. coli
    Compound B16S. aureus
    This compoundTBDTBD
  • Anti-inflammatory Effects : Research indicated that phenylacetamides could downregulate TNF-alpha production in macrophages, suggesting potential use in treating inflammatory diseases .
  • Cytotoxicity Studies : Initial cytotoxicity assessments showed that some derivatives did not exhibit significant toxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-9-3-4-11(10(13)7-9)17-8-12(15)14-5-6-16-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFARJNTWWZIQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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